molecular formula C16H16N2OS B3058314 Benzamide, N-[[(2-ethylphenyl)amino]thioxomethyl]- CAS No. 88884-36-0

Benzamide, N-[[(2-ethylphenyl)amino]thioxomethyl]-

Cat. No.: B3058314
CAS No.: 88884-36-0
M. Wt: 284.4 g/mol
InChI Key: ZTPPYNJAOQGWKB-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a benzamide core substituted with a 2-ethylphenyl group and a thioxomethyl group.

Mechanism of Action

Target of Action

The compound, also known as N-[(2-ethylphenyl)carbamothioyl]benzamide, primarily targets Bcr-Abl and Histone Deacetylase (HDAC) . Bcr-Abl is a fusion protein with tyrosine kinase activity, which plays a crucial role in the pathogenesis of chronic myelogenous leukemia. HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly.

Mode of Action

The compound exhibits inhibitory activity against both Bcr-Abl and HDAC1 . It binds to these targets, thereby inhibiting their activity. The inhibition of Bcr-Abl prevents the phosphorylation of proteins involved in cell signaling pathways, leading to a decrease in cell proliferation. The inhibition of HDACs leads to an increase in the acetylation of histones, which results in a more relaxed chromatin structure and promotes gene transcription.

Biochemical Pathways

The compound affects the Bcr-Abl signaling pathway and the histone acetylation pathway . The inhibition of Bcr-Abl disrupts the signaling pathway, leading to a decrease in cell proliferation. The inhibition of HDACs increases histone acetylation, promoting gene transcription and affecting various cellular processes such as cell cycle progression and apoptosis.

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in cell proliferation due to the inhibition of Bcr-Abl and changes in gene transcription due to increased histone acetylation . These effects can lead to the suppression of tumor growth in cancerous cells.

Preparation Methods

The synthesis of Benzamide, N-[[(2-ethylphenyl)amino]thioxomethyl]- involves several steps. One common method includes the reaction of 2-ethylphenylamine with carbon disulfide to form the corresponding dithiocarbamate, which is then treated with benzoyl chloride to yield the desired product . The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under an inert atmosphere to prevent oxidation.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Benzamide, N-[[(2-ethylphenyl)amino]thioxomethyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the thioxomethyl group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzamide, N-[[(2-ethylphenyl)amino]thioxomethyl]- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

Benzamide, N-[[(2-ethylphenyl)amino]thioxomethyl]- can be compared with other similar compounds, such as:

    Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.

    2-Ethylphenylamine: A precursor in the synthesis of various organic compounds.

    Thioxomethyl derivatives: Compounds containing the thioxomethyl group, known for their diverse chemical reactivity.

The uniqueness of Benzamide, N-[[(2-ethylphenyl)amino]thioxomethyl]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(2-ethylphenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-2-12-8-6-7-11-14(12)17-16(20)18-15(19)13-9-4-3-5-10-13/h3-11H,2H2,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPPYNJAOQGWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350543
Record name Benzamide, N-[[(2-ethylphenyl)amino]thioxomethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88884-36-0
Record name Benzamide, N-[[(2-ethylphenyl)amino]thioxomethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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